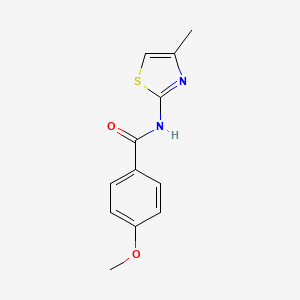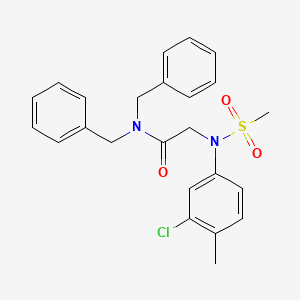![molecular formula C19H23BrN2O2 B6098983 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6098983.png)
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as BRL-15572, is a selective antagonist of the serotonin 5-HT1B receptor. This compound has gained significant interest in scientific research due to its potential therapeutic effects in treating various neurological disorders.
Mechanism of Action
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a selective antagonist of the 5-HT1B receptor, which means it binds to the receptor and prevents the activation of downstream signaling pathways. The 5-HT1B receptor is primarily located in the brain, where it is involved in the regulation of mood, anxiety, and reward. By blocking the 5-HT1B receptor, this compound can modulate the activity of these pathways and potentially improve the symptoms associated with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can decrease the release of dopamine in the nucleus accumbens, which is involved in the reward pathway. Additionally, this compound has been shown to increase the release of serotonin in the prefrontal cortex, which is involved in the regulation of mood and anxiety.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments is its selectivity for the 5-HT1B receptor. This allows researchers to specifically target this receptor and study its effects on various pathways. However, one limitation of using this compound is its potential off-target effects. While this compound is selective for the 5-HT1B receptor, it may also bind to other receptors and produce unintended effects.
Future Directions
There are several potential future directions for the study of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol. One direction is to investigate its potential therapeutic effects in other neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to study the long-term effects of this compound on the brain and behavior. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, the study of this compound has the potential to provide new insights into the regulation of mood, anxiety, and reward, and may lead to the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-bromo-4-nitrophenol with ethyl 4-(2-aminoethyl) piperazine-1-carboxylate, followed by reduction with sodium dithionite. The resulting compound is then reacted with 2-ethoxybenzyl chloride to yield the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
4-bromo-2-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its potential therapeutic effects in various neurological disorders, including depression, anxiety, and addiction. Studies have shown that this compound can block the 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and reward. This suggests that this compound may be effective in treating these disorders by modulating the activity of the 5-HT1B receptor.
properties
IUPAC Name |
4-bromo-2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-2-24-19-6-4-3-5-17(19)22-11-9-21(10-12-22)14-15-13-16(20)7-8-18(15)23/h3-8,13,23H,2,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAPMRQYMUPNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-hydroxybenzylidene)-1H-naphtho[2,3-b][1,4]diazepine-2,4,6,11(3H,5H)-tetrone](/img/structure/B6098900.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-cyclopentyl-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B6098916.png)
![1-cyclopropyl-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6098919.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)

![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)

![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)

amine](/img/structure/B6098977.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6098978.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B6098988.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-1-(2-fluorophenyl)cyclopropanecarboxamide](/img/structure/B6098995.png)